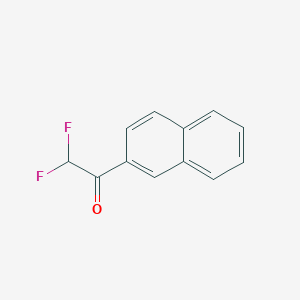

1-(2-Naphthyl)-2,2-difluoroethanone

Description

Significance of Fluorine in Modifying Chemical and Electronic Properties in Organic Molecules

The introduction of fluorine into organic molecules imparts profound changes to their chemical and electronic properties, a fact that has been widely exploited in medicinal chemistry and materials science. tandfonline.comyoutube.com Fluorine's high electronegativity, the strongest of all elements, significantly alters the electron distribution within a molecule. tandfonline.comnih.gov This can impact fundamental properties such as pKa, dipole moment, and the reactivity and stability of adjacent functional groups. tandfonline.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and metabolic stability of fluorinated compounds. youtube.comnih.gov

The substitution of hydrogen with fluorine, despite a slight increase in size, is often considered a reasonable mimic, causing minimal steric disruption while inducing significant electronic changes. tandfonline.com These alterations can lead to improved bioavailability of drug candidates by enhancing membrane permeation and can increase binding affinity to target proteins. tandfonline.comnih.gov Furthermore, the presence of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection and increase resistance to oxidative degradation in organic electronic materials. rsc.org The strategic placement of fluorine can also influence the supramolecular organization of molecules in the solid state through C-H⋯F interactions, impacting properties like charge carrier mobility. rsc.org

Overview of Ketone Functional Groups in Complex Molecule Synthesis

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two other carbon atoms, is a fundamental and versatile building block in organic synthesis. solubilityofthings.comchemistrytalk.org The carbonyl group is highly polar, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. solubilityofthings.commasterorganicchemistry.com This inherent reactivity allows ketones to participate in a vast array of chemical transformations, serving as a linchpin in the construction of complex molecular architectures. solubilityofthings.compressbooks.pub

Key reactions involving ketones include nucleophilic addition, aldol (B89426) condensation, and various oxidation and reduction reactions. solubilityofthings.compressbooks.pub The ability to form new carbon-carbon bonds through reactions like the aldol condensation is particularly crucial for building molecular complexity from simpler precursors. solubilityofthings.com Furthermore, the keto-enol tautomerism, an equilibrium between the ketone and its enol isomer, provides another avenue for reactivity, particularly in reactions occurring at the α-carbon. pressbooks.pubscispace.com The versatility of the ketone functional group makes it a central feature in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemistrytalk.orgscispace.com

Contextualizing 1-(2-Naphthyl)-2,2-difluoroethanone within Fluoroalkyl Ketone Chemistry

This compound belongs to the class of α,α-difluorinated ketones, a subset of fluorinated ketones that have garnered significant interest due to their unique properties and synthetic utility. The presence of two fluorine atoms on the carbon adjacent to the carbonyl group dramatically increases the electrophilicity of the carbonyl carbon. nih.gov This heightened reactivity makes these compounds valuable intermediates and potent inhibitors of certain enzymes, particularly serine and cysteine proteases. nih.gov

The synthesis of fluorinated ketones, including difluoroethanones, can be achieved through various methods. sioc-journal.cnorganic-chemistry.orgacs.org Electrophilic fluorination using reagents like Selectfluor is a common strategy. scispace.comorganic-chemistry.orgsapub.org The mechanism often involves the reaction of an enol or enolate intermediate with the fluorinating agent. scispace.comsapub.org The presence of the bulky and electronically distinct naphthyl group in this compound introduces additional complexity and potential for unique reactivity compared to simpler alkyl or aryl difluoromethyl ketones. The naphthalene (B1677914) moiety itself is a significant scaffold in medicinal chemistry and materials science, and its combination with the difluoroethanone unit offers opportunities for creating novel compounds with potentially enhanced biological activity or material properties. youtube.comyoutube.comnih.gov

Research Gaps and Future Directions in Difluoroethanone Chemistry relevant to Naphthalene Scaffolds

While the synthesis and reactivity of fluorinated ketones have been extensively studied, specific research into difluoroethanones bearing a naphthalene scaffold, such as this compound, reveals several areas ripe for further exploration.

One significant research gap is the development of more efficient and stereoselective methods for the synthesis of such compounds. cas.cn While general methods for synthesizing fluorinated ketones exist, optimizing these for naphthalene-containing substrates to achieve high yields and enantiopurity remains a challenge. sioc-journal.cncas.cn

Furthermore, a deeper understanding of the interplay between the difluoromethylketone group and the naphthalene ring system is needed. Research could focus on how the electronic properties of the naphthalene scaffold influence the reactivity of the difluorinated ketone and vice versa. This includes a more thorough investigation of its participation in various organic transformations and its potential as a building block for more complex, biologically active molecules or functional materials. nih.govmdpi.com

Another promising avenue is the exploration of the applications of this compound and related compounds. Given the known role of fluorinated ketones as enzyme inhibitors, investigating the biological activity of this specific compound against a range of proteases could yield valuable insights. nih.govmdpi.com Additionally, the unique photophysical properties often associated with naphthalene derivatives suggest that these fluorinated analogues could be explored for applications in materials science, such as in the development of novel fluorescent probes or organic electronics. mdpi.com The tendency of some fluorinated ketones to form stable hydrates also warrants further investigation for this particular scaffold, as this can impact reactivity and potential applications. scispace.comsapub.org

Data on this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(1-Naphthyl)-2,2-difluoroethanone | 715-80-0 | C12H8F2O | 206.19 |

| 2,2-Difluoroethanol | 359-13-7 | C2H4F2O | 82.05 |

Note: Data for this compound is often grouped with its 1-naphthyl isomer.

Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,2-difluoro-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H |

InChI Key |

RZRWSSUSHJBYKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 2 Naphthyl 2,2 Difluoroethanone and Analogues

General Reactivity Patterns of Difluoroalkyl Ketones

Difluoroalkyl ketones, including 1-(2-Naphthyl)-2,2-difluoroethanone, represent a class of organic compounds with unique reactivity profiles. The presence of two fluorine atoms on the α-carbon significantly modulates the chemical behavior of the adjacent carbonyl group. These compounds are versatile intermediates in organic synthesis, serving as precursors to a variety of fluorinated molecules. nih.govacs.org The reactivity is primarily dictated by the strong electron-withdrawing nature of the fluorine atoms, which influences both the carbonyl carbon and the adjacent C-F bonds.

Electrophilic Nature of the Carbonyl Group in Fluorinated Ketones

The defining characteristic of fluorinated ketones is the enhanced electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful negative inductive effect (-I), withdrawing electron density from the surrounding atoms. libretexts.org In difluoroalkyl ketones, the two fluorine atoms strongly polarize the α-carbon, which in turn withdraws electron density from the carbonyl carbon. youtube.com This effect increases the partial positive charge on the carbonyl carbon, making it significantly more susceptible to attack by nucleophiles compared to its non-fluorinated analogues. libretexts.orgmdpi.com

This heightened electrophilicity means that even weak nucleophiles can react with the carbonyl carbon. youtube.com For instance, α,α-difluoromethyl ketones can be deprotonated to generate a difluoroenolate, which can then be trapped by electrophiles like aldehydes to form α,α-difluoro-β-hydroxy ketones. researchgate.net The increased reactivity facilitates a range of nucleophilic addition reactions, which are fundamental to the synthetic utility of these compounds. beilstein-journals.orgyoutube.com

Influence of Fluorine on Reactivity and Stability Profiles

Fluorine substitution can also introduce unique stereoelectronic effects. The alignment of the C-F bond relative to the carbonyl π-system can influence orbital overlap and, consequently, the energy barrier for certain reactions. beilstein-journals.org Studies on α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive towards borohydride reduction than their chloro- and bromo- counterparts. This counterintuitive result is attributed to the higher energy required for the fluoro ketone to adopt a reactive conformation where the C-F bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap. beilstein-journals.org

Furthermore, the presence of α-fluorines can affect the stability of reaction intermediates. For example, while fluorine is highly electronegative, it is less effective at stabilizing an adjacent carbanion compared to chlorine due to repulsion between the lone pairs of the carbanion and the fluorine atom. rsc.org This has implications for reactions that proceed through enolate intermediates.

C-F Bond Activation and Subsequent Functionalization Strategies

While the C-F bond is the strongest single bond to carbon, its activation and subsequent functionalization represent a powerful strategy for synthesizing diverse organofluorine compounds from readily available polyfluorinated precursors. nih.govmdpi.com For difluoroethanones, this approach allows for the selective transformation of the CF2 group, moving beyond the chemistry of the carbonyl group alone.

Defluorinative Transformations

Defluorinative functionalization involves the cleavage of one or more C-F bonds and the concurrent formation of a new bond, typically a C-C bond. This strategy effectively converts a trifluoromethyl or difluoromethyl group into a different functional moiety. repec.orgresearchgate.net For instance, trifluoromethyl ketones can undergo selective single C-F bond activation under photoredox catalysis to generate α,α-difluoromethyl ketone (DFMK) radicals. These radicals can then be trapped by olefins to synthesize various gem-difluoromethylene-containing scaffolds. researchgate.net

Another approach involves the reaction of fluoroalkyl N-triftosylhydrazones (derived from fluoroalkyl ketones) with β,γ-unsaturated alcohols. This process, initiated by a silver carbene, proceeds through an oxonium ylide intermediate that triggers selective C-F bond cleavage via HF elimination, followed by a Claisen rearrangement to form α,α-difluoro-γ,δ-unsaturated ketones. nih.gov Similarly, trifluoromethyl ketones can be converted into difluoromethyl ketones through a phospha-Brook rearrangement followed by β-fluoride elimination. researchgate.net These methods highlight the potential to use the CF2 group as a handle for complex molecular construction.

| Precursor | Reagents/Conditions | Product Type | Reference |

| Trifluoromethyl Ketone | Photoredox catalyst, Olefin, Visible light | gem-Difluoromethylene-containing heterocycles/ketones | researchgate.net |

| Fluoroalkyl N-triftosylhydrazone | Ag(I) catalyst, β,γ-Unsaturated alcohol | α,α-Difluoro-γ,δ-unsaturated ketone | nih.gov |

| Trifluoromethyl Ketone | Phosphine oxide | Difluoromethyl ketone | researchgate.net |

Nucleophilic Substitution Reactions with Fluoride Displacement

Although fluoride is a poor leaving group due to the strength of the C-F bond, nucleophilic displacement of fluoride is possible under specific conditions, particularly when the reaction is intramolecular or when the electrophilic carbon is highly activated. cas.cnnih.gov The acceleration of C-F bond cleavage can be achieved through a "proximity effect," where the nucleophile and the alkyl fluoride are held close together, effectively making the reaction an intramolecular process. cas.cn

While direct intermolecular S_N2 displacement of fluoride from an sp³-hybridized carbon is challenging, reactions can be facilitated by using specialized reagents or catalytic systems. For example, methods have been developed for the nucleophilic fluorination of alkyl bromides using reagents like triethylamine tris(hydrogen fluoride) (Et3N·3HF), which can proceed through both S_N1 and S_N2 pathways depending on the substrate. nih.gov In the context of difluoroethanones, while direct substitution at the CF2 carbon is uncommon, transformations that proceed via intermediates where a C-F bond is weakened or activated can lead to formal fluoride displacement. For example, the reaction of N-substituted 2,2-difluorinated aziridines (derived from difluoro-ketimines) with nucleophiles can lead to ring-opening with fluoride displacement, demonstrating that the electronic environment significantly influences C-F bond reactivity. researchgate.net

Reaction Mechanisms Governing Transformations of Difluoroethanones

The transformations of difluoroethanones are governed by several fundamental reaction mechanisms, primarily centered around the reactivity of the carbonyl group and the adjacent C-F bonds.

Nucleophilic Addition: The most common mechanistic pathway involves the nucleophilic addition to the highly electrophilic carbonyl carbon. youtube.com This can be exemplified by the reaction with organometallic reagents or the formation of hydrates and hemiacetals. The mechanism begins with the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. This alkoxide intermediate is then typically protonated in a subsequent step to yield the final alcohol product.

Enolate Formation and Reaction: Like non-fluorinated ketones, difluoroethanones can be deprotonated at the α-carbon to form an enolate, although the acidity and stability are influenced by the fluorine atoms. These difluoroenolates are potent nucleophiles that can react with various electrophiles. For example, the reaction of α-amidosulfones with pentafluoro-gem-diols in the presence of cesium fluoride generates a difluoroenolate in situ, which then adds to an imine (also generated in situ) in a Mannich-type reaction to form α,α-difluoro-β-amino ketones. nih.gov

Radical Mechanisms: C-F bond activation can also proceed through radical pathways, particularly under photochemical conditions. nih.gov For instance, single electron transfer (SET) to a trifluoromethyl ketone can generate a radical anion. This intermediate can then undergo defluorination to produce a difluoroalkyl radical, which can participate in subsequent bond-forming reactions, such as addition to an alkene. nih.govresearchgate.net

Rearrangement Mechanisms: Certain transformations involve complex rearrangements. The carbene-initiated reaction of fluoroalkyl N-triftosylhydrazones involves the formation of an oxonium ylide, which triggers an elimination of HF and a subsequent beilstein-journals.orgbeilstein-journals.org-sigmatropic (Claisen) rearrangement to form the final product. nih.gov This cascade process combines C-F activation with a classical rearrangement mechanism to achieve a complex transformation.

Radical Processes in Fluorinated Ketone Chemistry

Radical reactions offer a unique avenue for the functionalization of fluorinated ketones. The presence of fluorine atoms can significantly influence the stability and reactivity of radical intermediates, leading to distinct mechanistic pathways.

Single-electron transfer (SET) processes are a key mechanistic pathway in the chemistry of fluorinated ketones. researchgate.net These reactions are often initiated by photoredox catalysis or electrochemical methods and involve the transfer of a single electron to or from the ketone substrate. researchgate.net For instance, the fluorination of vinyl azides to form α-fluoroketones can proceed through a SET mechanism followed by a fluorine atom transfer. organic-chemistry.org

In the context of this compound, a SET event could generate a radical anion, which can then undergo further reactions. The stability of this radical anion would be influenced by the electron-withdrawing nature of the difluoromethyl group and the aromatic naphthyl ring. Mechanistic studies on similar systems have proposed that SET can be a plausible pathway, particularly in reactions involving electrophilic fluorinating reagents like Selectfluor®. researchgate.net While polar mechanisms involving an "F+" electrophile are also proposed, the observation of fluorination in cases where enolization is not evident suggests the possibility of a SET process. sapub.org

Once a radical is generated, it can participate in a chain reaction, propagating the transformation through a series of elementary steps. youtube.com In the context of fluorinated ketones, a radical chain mechanism is often essential for achieving useful synthetic yields in reactions such as α-trifluoromethoxylation. acs.org

A typical radical chain propagation involves the reaction of a propagating radical with a substrate molecule to form a product and a new radical species, which then continues the chain. youtube.com For example, in the radical hydrobromination of an alkene, the bromine radical is the propagating species. youtube.com Mechanistic investigations into the photoredox-initiated radical chain reaction of α,β-unsaturated carbonyl compounds have shown that the chemo- and regioselectivity are determined by the electron transfer step that propagates the radical chain. rsc.org

Organometallic Intermediates and Catalytic Cycles

Organometallic chemistry provides powerful tools for the transformation of fluorinated ketones. Transition metal complexes can activate the C-F bond or the carbonyl group, facilitating a variety of reactions.

Fluoro-nickelacyclopentanes have been identified as key intermediates in the synthesis of hydrofluorocarbons and fluorinated ketones. acs.org The reactivity of these organometallic species is influenced by the substituents on the nickelacycle. acs.org For instance, the reaction of perfluoro(methyl vinyl ether) or chloro-trifluoroethylene with Ni(cod)2 and a phosphite ligand leads to the formation of tail-to-tail nickelacyclopentanes. acs.org

Catalytic cycles involving transition metals are central to many synthetic methods for fluorinated compounds. For example, palladium-catalyzed enantioselective 1,1-fluoroarylation of aminoalkenes proceeds through a catalytic cycle involving organopalladium intermediates. acs.org In the context of this compound, a catalytic cycle could involve the oxidative addition of a C-F or C-H bond to a low-valent metal center, followed by migratory insertion and reductive elimination to form the final product. The specific nature of the organometallic intermediates and the elementary steps of the catalytic cycle would depend on the choice of metal, ligands, and reaction conditions.

Lewis Acid-Mediated Reaction Pathways

Lewis acids can play a crucial role in activating fluorinated ketones towards nucleophilic attack or other transformations. researchgate.net By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to reaction.

In the context of fluorination reactions, Lewis acids can accelerate the process by catalyzing the enolization of the ketone. nih.gov For example, the fluorination of β-ketoesters with Selectfluor® can be catalyzed by Ti(TADDOLato) complexes. nih.gov Similarly, the direct electrophilic fluorination of ketones and ketals using Selectfluor® is facilitated by the addition of sulfuric acid. researchgate.net

For this compound, a Lewis acid could mediate various reactions, such as aldol (B89426) additions, reductions, or cycloadditions. The choice of Lewis acid can influence the stereochemical outcome of the reaction, as seen in the addition of organometallic reagents to 20-oxo steroids where the presence of metal salts affects the diastereoselectivity. rsc.org

Transition State Analysis and Stereochemical Control

Understanding the structure of the transition state is crucial for predicting and controlling the stereochemical outcome of a reaction. rsc.org In reactions involving fluorinated ketones, the stereochemistry is often controlled by the steric and electronic interactions in the transition state.

For example, in the enantioselective organocatalytic α-fluorination of cyclic ketones, a primary amine functionalized Cinchona alkaloid catalyst is used to achieve high levels of enantio- and diastereoselectivity. acs.orgprinceton.edufigshare.com The stereochemical outcome is rationalized by a transition state model where the enamine intermediate reacts with the electrophilic fluorine source in a highly organized manner.

Quantum chemical calculations can be employed to determine the predominant conformations of fluorinated ketones and to model the transition states of their reactions. rsc.org This allows for a deeper understanding of the factors that govern stereochemical control. For instance, in the synthesis of C(21)-fluorinated thevinols, the stereochemical outcome of the addition of organometallic reagents to a fluorinated ketone was rationalized by considering the stability of different conformers and the geometry of the transition states. rsc.org

Derivatization Reactions of Difluoroethanones

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method or to enhance its reactivity for subsequent transformations. libretexts.orggreyhoundchrom.com For difluoroethanones, derivatization can be used to improve their detectability in chromatographic methods or to introduce new functional groups. nih.gov

Common derivatization methods for ketones include silylation, acylation, and alkylation, which target the carbonyl group or adjacent C-H bonds. libretexts.org For example, the reaction of a ketone with a silylating agent like tetramethylsilane (TMS) can convert the enol form to a silyl enol ether. libretexts.org

In the context of this compound, derivatization could involve reaction at the carbonyl group to form, for example, an oxime or a hydrazone. Alternatively, the aromatic naphthyl ring could be functionalized through electrophilic aromatic substitution reactions. The presence of the difluoroacetyl group would influence the regioselectivity of such reactions.

Below is a table summarizing some potential derivatization reactions for difluoroethanones:

| Functional Group Targeted | Derivatization Reaction | Reagent | Resulting Derivative |

|---|---|---|---|

| Carbonyl Group | Oxime Formation | Hydroxylamine (B1172632) | Oxime |

| Carbonyl Group | Hydrazone Formation | Hydrazine (B178648) | Hydrazone |

| Carbonyl Group | Wittig Reaction | Phosphorus Ylide | Alkene |

| α-Carbon (if enolizable) | Silylation | Trimethylsilyl Chloride | Silyl Enol Ether |

| Aromatic Ring | Nitration | Nitric Acid/Sulfuric Acid | Nitro-substituted derivative |

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds. wikipedia.org The reaction involves a stabilized phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with a wide range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com For ketones like this compound, the HWE reaction provides a reliable method for the synthesis of difluorinated alkenes.

The mechanism commences with the deprotonation of the phosphonate ester to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the electrophilic carbonyl carbon of the ketone. The resulting intermediate subsequently forms a cyclic oxaphosphetane, which collapses to yield the alkene and a water-soluble phosphate byproduct. wikipedia.org The stereochemical outcome of the HWE reaction is often controllable. Standard conditions typically favor the formation of the thermodynamically more stable (E)-alkene. nrochemistry.com However, modifications, such as those developed by Still and Gennari using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can favor the kinetic (Z)-alkene product. nrochemistry.com

While specific studies on this compound are not extensively documented, the reactivity of analogous aryl alkyl ketones in stereoselective HWE reactions has been explored. nih.govsci-hub.cat These studies demonstrate that by selecting the appropriate phosphonate reagent and reaction conditions, high stereoselectivity for either the (E) or (Z) isomer can be achieved. For instance, the reaction of aryl alkyl ketones with methyl bis(2,2,2-trifluoroethyl)phosphonoacetate can be directed to yield predominantly (Z)-α,β-unsaturated esters. sci-hub.cat This suggests that this compound would react similarly, affording access to stereochemically defined 1,1-difluoroalkenes, which are valuable motifs in medicinal chemistry.

Table 1: Predicted Horner-Wadsworth-Emmons Reactions with this compound

| Phosphonate Reagent | Base/Conditions | Expected Major Product | Stereoselectivity |

| Triethyl phosphonoacetate | NaH, THF | Ethyl 3-(2-naphthyl)-4,4-difluorobut-2-enoate | (E)-isomer |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | Methyl 3-(2-naphthyl)-4,4-difluorobut-2-enoate | (Z)-isomer |

| Diethyl (cyanomethyl)phosphonate | NaH, DME | 3-(2-Naphthyl)-4,4-difluorobut-2-enenitrile | (E)-isomer |

Reduction and Reductive Amination Pathways

Reduction

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. Due to the electron-withdrawing difluoromethyl group, the carbonyl carbon is highly electrophilic and readily undergoes reduction. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. masterorganicchemistry.com The reaction proceeds via the transfer of a hydride ion from the borohydride reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide upon workup to yield 1-(2-Naphthyl)-2,2-difluoroethanol. webassign.net

Studies on the reduction of analogous aryl trifluoromethyl ketones by sodium borohydride in 2-propanol have shown that the reaction is sensitive to electronic effects on the aromatic ring. cdnsciencepub.comcdnsciencepub.comingentaconnect.com The reaction rates are accelerated by electron-withdrawing substituents, consistent with a mechanism where nucleophilic attack by the hydride is the rate-determining step. This body of research strongly supports the prediction that this compound would be reduced efficiently under standard borohydride conditions.

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol | 1-(2-Naphthyl)-2,2-difluoroethanol |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether / THF | 1-(2-Naphthyl)-2,2-difluoroethanol |

| Diborane (B₂H₆) | THF | 1-(2-Naphthyl)-2,2-difluoroethanol |

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. organic-chemistry.org This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction of this intermediate. The presence of the activating difluoromethyl group facilitates the initial condensation step with the amine.

For aryl trifluoromethyl ketones, which are close analogues, ruthenium-catalyzed asymmetric reductive amination has been successfully employed to synthesize chiral primary amines with excellent enantioselectivity using ammonium acetate as the nitrogen source. acs.orgnih.gov Furthermore, diastereoselective reductive amination of trifluoromethyl ketones with α-amino esters has been achieved, where the stereochemical outcome can be controlled by the choice of the reducing agent. researchgate.netresearchgate.net For instance, reduction with sodium borohydride often yields the (R,S) or anti-diastereomer, whereas using zinc borohydride can favor the (S,S) or syn-diastereomer through chelation control. researchgate.net These findings suggest that this compound is an excellent substrate for reductive amination, providing a pathway to a diverse range of functionalized and potentially chiral difluoromethylated amines.

Cycloaddition Reactions Involving Fluorinated Ketones

Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of cyclic compounds. The electron-deficient carbonyl group of fluorinated ketones like this compound can participate as a dipolarophile or dienophile in these transformations.

A notable example is the phosphine-catalyzed [3+2] cycloaddition reaction between aryl trifluoromethyl ketones and bis-substituted allenoates. acs.orgnih.gov This reaction proceeds smoothly to afford highly functionalized tetrahydrofurans containing a CF₃-substituted quaternary stereocenter with good to excellent stereoselectivity. The proposed mechanism involves the initial addition of the phosphine catalyst to the allenoate, which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent intramolecular cyclization yields the tetrahydrofuran product. A clear electronic effect is observed in these reactions; ketones with electron-withdrawing groups on the aryl ring generally give higher yields and selectivities. acs.org This suggests that this compound would be a competent substrate for similar [3+2] cycloaddition reactions, leading to the formation of complex difluoromethyl-substituted heterocyclic systems. researchgate.net

Table 3: Predicted [3+2] Cycloaddition Reaction of this compound

| Reactant | Catalyst | Product Type |

| Ethyl 2,3-butadienoate | Triphenylphosphine | Difluoromethyl-substituted Dihydrofuran |

| Azomethine ylide | (Thermal or Lewis acid) | Difluoromethyl-substituted Oxazolidine |

| Nitrile oxide | (Base) | Difluoromethyl-substituted Dioxazole |

Reactions Initiated by Difluoromethyl Anions

The generation of carbanions alpha to the carbonyl group in difluoromethyl ketones is challenging due to the poor stabilizing effect of fluorine on an adjacent carbanion. However, difluoroenolate intermediates can be generated from suitable precursors. A relevant study demonstrated the generation of a zinc difluoroenolate from 2-iodo-2,2-difluoro-1-(naphthalen-2-yl)ethanone using lithium triethylborohydride (LiEt₃BH). rsc.org

In this process, LiEt₃BH does not act as a simple reducing agent. Instead, it is proposed to facilitate the formation of a difluoroenolate. This highly reactive intermediate can then participate in nucleophilic reactions. In the absence of other electrophiles, the enolate undergoes an aldol-type self-condensation reaction with a molecule of the starting ketone (or its protonated enol form) to yield an α,α,γ,γ-tetrafluoro-β-hydroxy ketone. rsc.org The reaction was shown to be effective for the 2-naphthyl substrate among other aryl analogues, providing the corresponding self-adduct in good yield. This methodology highlights a unique reactivity pathway for α-halo-α,α-difluoroketones, using the difluoromethyl anion equivalent for C-C bond formation.

Table 4: Self-Condensation of 2-Iodo-2,2-difluoro-1-(naphthalen-2-yl)ethanone

| Substrate | Reagent | Product | Yield | Reference |

| 2-Iodo-2,2-difluoro-1-(naphthalen-2-yl)ethanone | LiEt₃BH in THF | 2,2,4,4-Tetrafluoro-3-hydroxy-1,3-di(naphthalen-2-yl)butan-1-one | 78% | rsc.org |

Structure-Reactivity Relationships in Naphthyl Difluoroethanones

The chemical behavior of this compound is dictated by the interplay of its structural components: the naphthyl ring, the carbonyl group, and the α,α-difluoromethyl moiety.

Electrophilicity of the Carbonyl Group : The primary influence on reactivity is the intense electron-withdrawing effect of the two α-fluorine atoms. This effect, transmitted through the sigma framework, renders the carbonyl carbon significantly more electrophilic than in its non-fluorinated analogue, 1-(2-naphthyl)ethanone. Consequently, reactions involving nucleophilic attack at the carbonyl carbon, such as reduction, reductive amination, and Horner-Wadsworth-Emmons olefination, are generally facile and proceed under mild conditions. cdnsciencepub.commdpi.com

Influence of the Naphthyl Group : Compared to a simple phenyl ring, the extended π-system of the naphthyl group can further modulate the reactivity. The naphthyl group is generally considered to be more electron-donating through resonance than a phenyl group, but it also possesses anisotropic effects. In reactions where a positive charge develops in the transition state at the benzylic position, the naphthyl group can offer better stabilization. In the context of nucleophilic addition, studies on analogous aryl ketones show that electron-withdrawing substituents on the aromatic ring accelerate the reaction. cdnsciencepub.comacs.org Therefore, the reactivity of this compound would be expected to be slightly lower than that of a p-nitrophenyl analogue but higher than that of a p-methoxyphenyl analogue.

Acidity and Enolization : The α-protons of ketones are typically acidic, but the presence of α-fluorine atoms complicates this behavior. While fluorine is highly electronegative, it is a poor stabilizer of an adjacent carbanion (anionic hyperconjugation is weak for fluorine). Therefore, generating a difluoromethyl anion directly by deprotonation of this compound is difficult. This is why alternative strategies, such as those starting from α-halo precursors, are employed to generate the corresponding difluoroenolate. rsc.org

Comparison with Trifluoromethyl Analogues : The reactivity of difluoromethyl ketones is often compared to that of trifluoromethyl ketones. Trifluoromethyl ketones are even more electrophilic due to the third fluorine atom and readily form stable hydrates or hemiacetals. researchgate.net While this compound is highly activated, it is generally less prone to irreversible hydration than its trifluoromethyl counterpart, 1-(2-Naphthyl)-2,2,2-trifluoroethanone, making it a more versatile substrate for a broader range of synthetic transformations.

Applications As Advanced Synthetic Building Blocks

Utilization in the Synthesis of Complex Fluorinated Molecules

1-(2-Naphthyl)-2,2-difluoroethanone serves as a key intermediate for the introduction of the difluoromethyl group, a valued motif in medicinal chemistry. The ketone functionality allows for a range of transformations to build molecular complexity. A notable strategy involves the deprotonative functionalization of the α,α-difluoromethyl ketone. Using a catalytic organosuperbase, a difluoroenolate can be generated and subsequently reacted with electrophiles like aldehydes. This process yields α,α-difluoro-β-hydroxy ketones, which are complex fluorinated structures created with high efficiency. researchgate.net

Another synthetic route involves the transformation of the ketone into a gem-difluoroolefin. These electron-deficient alkenes are highly reactive towards nucleophiles and can undergo intramolecular substitution reactions to form fluorinated cyclic compounds. core.ac.uk The ketone can also undergo standard carbonyl reactions, such as reduction to a secondary alcohol or addition of organometallic reagents, thereby incorporating the 2-naphthyl-2,2-difluoroethyl scaffold into a larger, more complex molecule. This versatility allows chemists to leverage the unique properties of the difluoro group in the design of advanced molecular architectures. acs.org

Table 1: Examples of Reactions for Synthesizing Complex Fluorinated Molecules

| Starting Material | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| This compound | Organosuperbase, Aldehyde | α,α-Difluoro-β-hydroxy ketone | Builds complex fluorinated alcohols via aldol (B89426) reaction. researchgate.net |

| This compound | Wittig-type Reagents | 1-(2-Naphthyl)-1,1-difluoroalkene | Creates versatile gem-difluoroolefin intermediates. core.ac.uk |

Integration into Heterocyclic Architectures

The reactivity of this compound makes it a promising precursor for the synthesis of fluorinated heterocyclic compounds, which are prominent structures in pharmaceuticals. acs.org While direct, published examples starting from this specific ketone are specialized, its structure is amenable to established cyclization strategies.

One potential pathway involves the reaction of the ketone with dinucleophiles. For instance, condensation with hydrazine (B178648) or its derivatives could lead to the formation of difluorinated pyrazoles. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles. In these reactions, the ketone carbonyl serves as an electrophilic site for initial condensation, followed by a potential cyclization involving the activated difluoromethylene group.

Furthermore, derivatives of the ketone can be used in more complex cyclizations. For example, related 3,3-difluoroallylic ketone enolates are known to undergo "disfavored" 5-endo-trig cyclizations to produce 5-fluorinated dihydrofurans. core.ac.uk This demonstrates the potential of the difluoro ketone moiety to participate in unique ring-forming reactions, paving the way for novel heterocyclic systems containing the naphthyl group.

Role in Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a critical strategy in drug discovery for modifying complex molecules to fine-tune their properties without requiring a complete re-synthesis. acs.orgnih.gov The introduction of a difluoromethyl group (CF₂H) is a highly sought-after LSF transformation due to its ability to improve metabolic stability, lipophilicity, and binding affinity. rsc.org

This compound can be viewed as a building block for LSF. A complex substrate could be modified to include a nucleophilic site that could then be coupled with the ketone or a derivative thereof. For example, a base-catalyzed addition of an alkynylsilane to a ketone is a known LSF method. researchgate.net This highlights how the ketone functionality on the title compound can serve as a reactive handle for attaching the fluorinated naphthyl moiety to a drug-like molecule.

Conversely, the compound serves as a model for direct difluoromethylation reactions. LSF strategies often focus on the C-H functionalization of heteroaromatics or the modification of existing functional groups. acs.orgrsc.org The existence and stability of this compound underscore the feasibility of incorporating such a difluoromethyl ketone group into complex aromatic systems at a late stage of a synthetic sequence.

Precursors for Specialized Chemical Probes for Mechanistic Studies

The unique structure of this compound makes it an ideal scaffold for the design of specialized chemical probes, particularly for studying enzyme mechanisms. The α,α-difluoromethyl ketone group is a powerful "warhead" for inhibiting serine and cysteine proteases. nih.gov It acts as a transition-state analogue, where the electrophilic carbonyl carbon is attacked by a nucleophilic residue (like serine or cysteine) in the enzyme's active site to form a stable hemiacetal or hemiketal, effectively inactivating the enzyme. nih.gov

The 2-naphthyl group, a well-established fluorophore, can function as a reporter group. acs.org By combining the inhibitory properties of the difluoromethyl ketone with the fluorescent properties of the naphthalene (B1677914) ring, this compound can be elaborated into activity-based probes (ABPs). These probes allow for the detection and quantification of enzyme activity in complex biological samples through fluorescence, making them invaluable tools for diagnostics and drug discovery. nih.govnih.gov

Table 2: Components of this compound for Probe Design

| Component | Function | Mechanism |

|---|---|---|

| α,α-Difluoromethyl Ketone | Inhibitory "Warhead" | Forms a stable covalent adduct (hemiketal) with active site nucleophiles (e.g., Ser, Cys), mimicking the tetrahedral intermediate of peptide hydrolysis. nih.gov |

Contribution to Materials Science Precursors

The incorporation of fluorine into organic materials can lead to significant improvements in their properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.gov Fluorinated polymers such as fluorinated poly(phenylene ether ketones) are noted for being colorless, transparent, and having low dielectric constants, making them suitable for electronic applications like insulating coats and dielectric layers. nasa.gov

This compound is a valuable precursor for such advanced materials. The naphthalene unit is a large, aromatic chromophore that can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The presence of the difluoro group can enhance the material's stability and solubility in organic solvents while fine-tuning its electronic energy levels. nih.gov The combination of the robust, photoactive naphthyl core with the property-enhancing fluorine atoms makes this compound a promising building block for creating novel polymers and small molecules for high-performance applications in materials science. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Advanced spectroscopic methods are indispensable for the detailed characterization of 1-(2-Naphthyl)-2,2-difluoroethanone, enabling the confirmation of its structure and the study of its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Fluorine Coupling and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a cornerstone in the analysis of fluorinated compounds like this compound. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR experiments. wikipedia.org

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing valuable information about the nature of the fluorine-containing functional group. For α,α-difluoroketones, the fluorine resonances are expected to appear in a characteristic region of the spectrum. The presence of the difluoromethyl ketone moiety (-COCF₂H) would give rise to a distinct signal in the ¹⁹F NMR spectrum. This signal's multiplicity would be a doublet due to coupling with the adjacent proton (²JFH). The coupling constant for this interaction is typically large, often around 50 Hz. wikipedia.orgthermofisher.com

In the ¹H NMR spectrum, the proton of the difluoromethyl group would appear as a triplet, a result of being coupled to the two equivalent fluorine atoms (²JHF). The ¹³C NMR spectrum would also show the effect of fluorine coupling, with the carbon of the CF₂ group appearing as a triplet.

These NMR techniques are not only crucial for structural confirmation but also for characterizing reaction intermediates. For instance, in reactions involving the enolate of this compound, NMR can be used to distinguish between C-bound and O-bound metal enolates, which can be critical for understanding reaction mechanisms and stereochemical outcomes. acs.org

Table 1: Representative NMR Data for Difluoromethyl Ketone Moieties

| Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) | Multiplicity |

| ¹⁹F | Varies, specific to structure | Doublet (due to coupling with ¹H) | |

| ¹H | Varies, specific to structure | ²JHF ≈ 50 Hz | Triplet (due to coupling with ²F) |

| ¹³C | Varies, specific to structure | ¹JCF (large) | Triplet (due to coupling with ²F) |

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing information on its molecular weight and fragmentation patterns. acs.org In the context of reaction monitoring, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to track the consumption of reactants and the formation of this compound in real-time. nih.gov

The electron impact (EI) mass spectrum of a ketone typically shows a prominent molecular ion peak (M⁺). acs.org For this compound, this would correspond to the exact mass of the C₁₂H₈F₂O molecule. Characteristic fragmentation patterns for ketones include α-cleavage, leading to the formation of acylium ions. In this case, cleavage of the C-C bond between the carbonyl group and the difluoromethyl group would result in a naphthoyl cation. The high stability of the naphthyl group would likely make this a significant fragment in the mass spectrum.

Combining MS with computational methods can further aid in the identification of unknown products and intermediates. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent molecule and its fragments with high accuracy. nih.govacs.org

Table 2: Predicted Significant Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [C₁₂H₈F₂O]⁺ | Molecular Ion |

| [C₁₁H₇O]⁺ | Naphthoyl cation |

| [C₁₀H₇]⁺ | Naphthyl cation |

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. For this compound, the most characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration. This band is typically strong and appears in the region of 1650-1750 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the α-carbon would be expected to shift this absorption to a higher frequency compared to its non-fluorinated analog, 2'-acetonaphthone. nist.gov

The C-F stretching vibrations would also be present in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The aromatic C-H and C=C stretching and bending vibrations of the naphthyl ring would also be observable. nih.gov

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the naphthalene (B1677914) ring system. researchgate.net By comparing the experimental IR and Raman spectra with those predicted by computational methods, a detailed assignment of the vibrational modes can be achieved. nih.gov

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O | Stretch | 1700 - 1750 |

| C-F | Stretch | 1000 - 1400 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Theoretical and Computational Chemistry Applied to this compound

Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure, geometry, and reactivity of organic molecules. nih.govacs.org For this compound, DFT calculations can be used to predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

The calculated electronic properties can be used to predict the molecule's reactivity. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified by examining the electrostatic potential map and the orbital coefficients. DFT calculations have been successfully used to investigate the reaction mechanisms of similar ketone arylations, helping to elucidate the energetics of different pathways and the structures of transition states. acs.org Furthermore, DFT can be employed to calculate theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm structural assignments. nih.govacs.orgnih.gov Benchmark theoretical investigations on related naphthyl cations have highlighted the importance of using high-level computational methods to accurately describe their electronic structure. nih.gov

Table 4: Representative Data Obtainable from DFT Calculations on this compound

| Calculated Property | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| Mulliken or NBO Charges | Indicates the distribution of electron density. |

| HOMO/LUMO Energies | Relates to the molecule's electronic transitions and reactivity. |

| Electrostatic Potential Map | Visualizes regions of positive and negative charge, predicting sites of interaction. |

| Calculated NMR Shifts | Aids in the assignment of experimental NMR spectra. |

| Calculated Vibrational Frequencies | Assists in the interpretation of IR and Raman spectra. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the naphthyl group and the carbonyl carbon, as well as the bond between the carbonyl carbon and the difluoromethyl group. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or reactants. This can provide insights into solvation effects and the initial steps of a chemical reaction. By simulating the molecule in a condensed phase, it is possible to understand how its properties are influenced by its environment.

Thermodynamic and Kinetic Modeling of Reactions

Information regarding the thermodynamic and kinetic modeling of reactions involving this compound is not available in the surveyed literature. Such studies would typically involve computational chemistry to determine parameters like the enthalpy, entropy, and Gibbs free energy of reaction pathways, as well as to calculate reaction rate constants and elucidate reaction mechanisms.

Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers)

There are no specific studies found that report the prediction of spectroscopic properties, such as vibrational wavenumbers, for this compound using computational methods. This type of analysis, often performed using DFT calculations, would provide theoretical vibrational spectra that could aid in the experimental identification and characterization of the compound.

Future Perspectives in 1 2 Naphthyl 2,2 Difluoroethanone Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 1-(2-Naphthyl)-2,2-difluoroethanone, a key area of future research lies in pioneering sustainable and atom-economical synthetic pathways that minimize waste and energy consumption.

A promising avenue is the advancement of mechanochemistry, which eschews bulk solvents in favor of mechanical force to drive chemical reactions. Recent studies have demonstrated the successful mechanochemical synthesis of difluoromethyl enol ethers from various ketones, including the direct precursor 2-acetonaphthone. nih.gov This solvent-free approach, conducted at room temperature, offers a significant green advantage over traditional solvent-heavy methods. nih.gov Future work could focus on optimizing this mechanochemical process for the direct conversion of 2-acetonaphthone to this compound, potentially through an in situ generation of a difluorocarbene.

Another critical area is the exploration of one-pot synthesis strategies. A notable example is the one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones to yield difluoromethyl ketones. rsc.org Adapting such a strategy to a naphthalene-containing precursor could provide a streamlined and efficient route to the target molecule. The development of novel fluorinating reagents that are safer and more efficient than traditional ones, such as Deoxo-Fluor® or DAST, is also a crucial research direction. organic-chemistry.org

| Synthetic Strategy | Precursor Example | Key Advantages | Future Research Focus |

| Mechanosynthesis | 2-Acetonaphthone | Solvent-free, room temperature, reduced waste | Direct difluoromethylation of the ketone |

| One-pot Reactions | Naphthalene-based β-ketoacids | Reduced purification steps, improved efficiency | Decarboxylative difluorination of custom-synthesized precursors |

| Novel Reagents | Aryl iodides | Milder reaction conditions, broader functional group tolerance | Copper-mediated cyanodifluoromethylation of naphthyl iodides organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis of Naphthyl Difluoroethanones

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry. Future research will undoubtedly focus on developing novel catalytic systems for the enantioselective synthesis of this compound and its derivatives. The creation of stereogenic centers in fluorinated molecules is a significant challenge, and innovative catalytic solutions are required.

One promising approach involves the use of copper-catalyzed asymmetric difluoroalkylation. While demonstrated for aldehydes, adapting this methodology to ketones like 2-acetonaphthone could provide access to chiral α,α-difluoro-β-hydroxy ketones, which are valuable synthetic intermediates. nih.gov The design of new chiral ligands will be paramount to achieving high enantioselectivity in such transformations. nih.govnih.gov

Furthermore, the recent development of cooperative bimetallic radical catalysis for highly enantioselective hydrogen-atom transfer (HAT) to ketones presents a groundbreaking opportunity. acs.org This system has shown excellent tolerance for naphthyl methyl ketones, achieving high enantioselectivities. acs.org Future investigations could explore the application of this dual catalytic system, potentially using a chiral titanium complex, to achieve the enantioselective reduction of the carbonyl group in this compound, leading to chiral difluorinated alcohols.

| Catalytic System | Reaction Type | Potential Chiral Product | Key Research Area |

| Copper-Chiral Ligand | Asymmetric Aldol-type Reaction | Chiral α,α-difluoro-β-hydroxy naphthyl ketones | Ligand design and optimization for ketones |

| Bimetallic Radical Catalysis | Asymmetric Hydrogen-Atom Transfer | Enantiomerically enriched 1-(2-Naphthyl)-2,2-difluoroethanol | Adaptation of the catalytic system for difluorinated ketones |

| Organocatalysis | Asymmetric Nucleophilic Addition | Chiral difluoromethylated tertiary alcohols | Development of novel chiral organocatalysts like proline derivatives youtube.com |

Advanced Applications in Complex Chemical Systems and Reaction Design

The unique electronic properties of the difluoroacetyl group make this compound a valuable tool for probing and participating in complex chemical systems. Future research will likely see its application in the design of novel reactions and as a component in sophisticated molecular architectures.

The electron-withdrawing nature of the CF2 group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a potent Michael acceptor and a reactive partner in various nucleophilic addition reactions. This heightened reactivity can be harnessed to construct complex molecular scaffolds. For instance, its use as a substrate in intricate cascade reactions could lead to the rapid assembly of polycyclic and stereochemically rich molecules.

Moreover, peptidyl fluoromethyl ketones have been extensively studied as inhibitors of hydrolytic enzymes like serine and cysteine proteases. nih.gov The difluoromethyl ketone moiety can act as a "warhead," forming a stable hemiacetal or hemiketal with active site residues. Future work could involve incorporating the this compound motif into peptide or small molecule libraries to develop highly selective and potent enzyme inhibitors for therapeutic applications. nih.gov

Interdisciplinary Research with Advanced Materials Science

The intersection of organic chemistry and materials science offers exciting prospects for this compound. The incorporation of fluorine atoms into organic molecules is known to enhance properties such as thermal stability and lipophilicity, making them attractive for materials applications. sigmaaldrich.comyoutube.com

The naphthalene (B1677914) unit provides a rigid, planar aromatic system that can facilitate π-π stacking interactions, a key feature in the design of organic electronic materials. The difluoromethyl group can modulate the electronic properties of the naphthalene core and influence intermolecular packing in the solid state. Future interdisciplinary research could explore the synthesis of polymers or liquid crystals incorporating the this compound unit. These materials could exhibit interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in advanced coatings and lubricants. youtube.com

Design of Next-Generation Fluorinated Synthons and Building Blocks

Perhaps one of the most significant future roles for this compound is as a versatile starting material for the synthesis of a new generation of fluorinated building blocks. sigmaaldrich.commdpi.com The strategic placement of the difluoromethyl group next to a reactive carbonyl and an extended aromatic system provides a rich platform for chemical elaboration.

This compound can serve as a precursor to a wide array of more complex fluorinated molecules. For example, reduction of the ketone can provide chiral or achiral difluorinated alcohols. Nucleophilic addition to the carbonyl can introduce diverse functional groups. The naphthalene ring itself can be further functionalized through electrophilic aromatic substitution, although the electron-withdrawing nature of the difluoroacetyl group will direct substitution patterns.

The development of a "toolbox" of reactions that selectively modify different parts of the this compound scaffold will be a key research endeavor. This will enable the creation of a diverse library of novel fluorinated synthons that can be readily incorporated into pharmaceuticals, agrochemicals, and advanced materials, thereby expanding the landscape of accessible fluorinated chemical space. beilstein-journals.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2-Naphthyl)-2,2-difluoroethanone, and how can reaction purity be monitored?

The synthesis typically involves Friedel-Crafts acylation of 2-naphthol with difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C to prevent side reactions) and anhydrous conditions to avoid hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization, or via HPLC with a C18 column and acetonitrile/water mobile phase . Post-synthesis, recrystallization in hexane/ethyl acetate mixtures improves purity.

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : The naphthyl protons appear as a multiplet at δ 7.4–8.2 ppm, while the difluoroacetophenone carbonyl carbon resonates near δ 190 ppm.

- IR Spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups.

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 218 (C₁₂H₈F₂O) and fragment ions (e.g., loss of CO to form C₁₁H₈F₂⁺) validate the structure .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound are limited, fluorinated aromatic ketones generally require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Halogenated waste containers due to fluorine content.

Refer to analogous compounds (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) for hazard extrapolation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the CF₂ group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the naphthyl group may reduce reactivity in Suzuki-Miyaura couplings. Computational studies (e.g., DFT) can model charge distribution, while kinetic assays compare reaction rates with non-fluorinated analogs. Contradictions in catalytic efficiency (e.g., Pd vs. Ni catalysts) may arise due to varying fluorine-metal interactions .

Q. What strategies resolve contradictions in biological activity data for fluorinated ketones?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variability) may stem from:

- Solvent Effects : DMSO vs. aqueous buffers altering compound solubility.

- Assay Conditions : pH-dependent keto-enol tautomerism affecting binding.

Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate interactions. Molecular docking (AutoDock Vina) can predict binding modes, while meta-analysis of structurally related compounds (e.g., 1-(5-chlorobiphenyl)-2,2,2-trifluoroethanone) identifies trends .

Q. How can spectroscopic data differentiate between regioisomers in naphthyl-substituted fluoroketones?

For regioisomers like 1-(1-naphthyl) vs. 1-(2-naphthyl) derivatives:

- NOESY NMR : Proximity of naphthyl protons to the carbonyl group distinguishes substitution patterns.

- UV-Vis Spectroscopy : Bathochromic shifts in 2-naphthyl derivatives due to extended conjugation.

Compare with reference data for 1-(2,4-difluorophenyl)-2,2-difluoroethanone (λmax ~270 nm) .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading.

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries for analogous compounds .

- Toxicity Screening : Employ in silico tools (e.g., ProTox-II) to predict hazards before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.